12-(4-Nitroanilino)dodecane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-(4-Nitroanilino)dodecane-1-thiol: is an organic compound characterized by a thiol group attached to a dodecane chain, which is further linked to a 4-nitroaniline moiety. This compound is notable for its applications in various fields, including materials science and surface chemistry, due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 12-(4-Nitroanilino)dodecane-1-thiol typically involves the reaction of 4-nitroaniline with a dodecane chain containing a thiol group. One common method includes the nucleophilic substitution reaction where 4-nitroaniline reacts with a dodecane halide in the presence of a base to form the desired product. The reaction conditions often require an inert atmosphere and a suitable solvent such as ethanol or dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The thiol group in 12-(4-Nitroanilino)dodecane-1-thiol can undergo oxidation to form disulfides.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The thiol group can participate in nucleophilic substitution reactions with alkyl halides to form thioethers.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Disulfides.
Reduction: 12-(4-Aminoanilino)dodecane-1-thiol.
Substitution: Thioethers.
Wissenschaftliche Forschungsanwendungen
Chemistry: 12-(4-Nitroanilino)dodecane-1-thiol is used in the formation of self-assembled monolayers on gold substrates, which are crucial in surface chemistry and nanotechnology .
Biology and Medicine: The compound’s ability to form stable monolayers makes it useful in biosensor development and drug delivery systems.
Industry: In industrial applications, it is used as a stabilizer for nanoparticles and as a component in the synthesis of advanced materials.
Wirkmechanismus
The mechanism by which 12-(4-Nitroanilino)dodecane-1-thiol exerts its effects involves the interaction of its thiol group with metal surfaces, forming strong metal-thiolate bonds. This interaction is pivotal in the stabilization of nanoparticles and the formation of self-assembled monolayers. The nitro group can also participate in redox reactions, contributing to the compound’s versatility in various chemical processes .
Vergleich Mit ähnlichen Verbindungen
1-Dodecanethiol: Similar in structure but lacks the nitroaniline moiety, making it less versatile in redox reactions.
4-Nitroaniline: Contains the nitroaniline moiety but lacks the thiol group, limiting its applications in surface chemistry.
Uniqueness: 12-(4-Nitroanilino)dodecane-1-thiol’s combination of a thiol group and a nitroaniline moiety provides a unique balance of reactivity and stability, making it highly valuable in both academic research and industrial applications .
Eigenschaften
CAS-Nummer |
183206-40-8 |
---|---|
Molekularformel |
C18H30N2O2S |
Molekulargewicht |
338.5 g/mol |
IUPAC-Name |
12-(4-nitroanilino)dodecane-1-thiol |
InChI |
InChI=1S/C18H30N2O2S/c21-20(22)18-13-11-17(12-14-18)19-15-9-7-5-3-1-2-4-6-8-10-16-23/h11-14,19,23H,1-10,15-16H2 |
InChI-Schlüssel |
PSNZMFFXXPEUIG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NCCCCCCCCCCCCS)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.